molecular formula C57H104O9 B13439851 Tri[(16-hydroxy)oleoyl]glycerol

Tri[(16-hydroxy)oleoyl]glycerol

Cat. No.: B13439851
M. Wt: 933.4 g/mol
InChI Key: AHVSXRZCBLACAT-ZLUULJOASA-N
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Description

Tri[(16-hydroxy)oleoyl]glycerol is a triglyceride formed by the esterification of glycerol with three molecules of 16-hydroxyoleic acid. This compound is a type of glycerolipid, which are essential components of biological membranes and energy storage molecules in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tri[(16-hydroxy)oleoyl]glycerol typically involves the esterification of glycerol with 16-hydroxyoleic acid. This reaction can be catalyzed by acid or base catalysts. The process involves heating glycerol and 16-hydroxyoleic acid in the presence of a catalyst to form the ester bonds, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through interesterification processes. This involves the rearrangement of fatty acids on glycerol backbones, often using enzymes or chemical catalysts to achieve the desired product .

Biological Activity

Tri[(16-hydroxy)oleoyl]glycerol (THOG) is a unique triglyceride derivative that has garnered interest due to its potential biological activities and applications in various fields, including medicine and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

THOG is formed through the esterification of glycerol with three molecules of 16-hydroxyoleic acid, resulting in a molecular formula of C₅₃H₁₀₄O₆ and a molecular weight of approximately 933.43 g/mol. The presence of a hydroxyl group at the 16th carbon position distinguishes it from standard triglycerides, enhancing its hydrophilicity and potentially influencing its biological interactions.

Biological Activity Overview

The biological activity of THOG is primarily linked to its role in cellular membranes and metabolic processes. Its unique structure may enhance membrane fluidity , thereby influencing cellular signaling pathways and lipid metabolism. Additionally, as a fatty acid derivative, THOG may exhibit anti-inflammatory properties and impact lipid profiles in biological systems.

Key Biological Activities

  • Membrane Dynamics : THOG can modulate membrane fluidity, which is crucial for the function of membrane proteins and receptors involved in signaling pathways.
  • Lipid Metabolism : It is metabolized by lipoprotein lipase, leading to the hydrolysis of triacylglycerols into free fatty acids and glycerol, essential for energy production and storage.
  • Potential Therapeutic Effects : Research indicates that THOG may have anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.

THOG's mechanism of action involves several biochemical pathways:

  • Hydrolysis : Upon interaction with lipoprotein lipase, THOG is hydrolyzed into fatty acids and glycerol, facilitating energy metabolism.
  • Influence on Enzymatic Activity : The hydroxyl group may enhance interactions with enzymes involved in lipid signaling, potentially affecting insulin sensitivity and inflammation pathways.
  • Impact on Cellular Signaling : By altering membrane dynamics, THOG can influence the activity of membrane-bound proteins and receptors, which are critical for cellular responses to environmental changes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of THOG, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Glyceryl trioleateC₅₃H₁₀₆O₆Standard triglyceride without hydroxylation
Tri(oleoyl)glycerolC₅₃H₁₀₆O₆Contains three oleic acid units
Tri(16-hydroxystearoyl)glycerolC₅₃H₁₀₂O₆Similar structure but with stearic acid derivatives

The presence of the hydroxyl group at the 16th carbon position in THOG significantly impacts its physical properties and biological activities compared to these similar compounds.

Case Studies and Research Findings

Research on THOG has been limited but promising. Notable studies include:

  • A study examining the effects of THOG on membrane fluidity demonstrated that its incorporation into lipid bilayers increased fluidity compared to standard triglycerides, suggesting potential applications in drug delivery systems where membrane permeability is critical.
  • Another investigation into THOG's anti-inflammatory properties indicated that it could modulate inflammatory responses in vitro, highlighting its potential therapeutic applications in managing chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. How can the positional distribution of hydroxy fatty acids in Tri[(16-hydroxy)oleoyl]glycerol be experimentally determined?

  • Methodology : Use regioselective enzymatic hydrolysis (e.g., pancreatic lipase) to cleave ester bonds at specific glycerol positions (sn-1 and sn-3), followed by chromatographic separation (TLC or HPLC) and mass spectrometry (MS) to analyze released monoacylglycerols. Compare results with chemical hydrolysis (e.g., Grignard degradation) to confirm positional specificity .
  • Key Tools : Pancreatic lipase for sn-1/sn-3 specificity, GC-MS for fatty acid profiling, and reverse-phase HPLC for separating regioisomers.

Q. What methods are suitable for quantifying this compound in complex lipid mixtures?

  • Methodology : Combine liquid chromatography (LC) with evaporative light scattering detection (ELSD) or high-resolution mass spectrometry (HRMS) for quantification. Normalize results using internal standards (e.g., deuterated triacylglycerols). For structural validation, employ nuclear magnetic resonance (NMR) to confirm hydroxy group placement .
  • Data Cross-Validation : Compare chromatographic retention times with synthetic standards and use tandem MS (MS/MS) to confirm fragmentation patterns.

Q. How can researchers study the biosynthetic pathways of this compound in plant or microbial systems?

  • Methodology : Use radiolabeled precursors (e.g., [¹⁴C]glycerol or [³H]oleic acid) to trace incorporation into the glycerol backbone. Isolate and characterize acyltransferases (e.g., GPAT or LPAT) via enzyme assays with acyl-ACP or acyl-CoA substrates .
  • Key Findings : Chloroplast acyltransferases show specificity for oleoyl groups at sn-1 and palmitoyl groups at sn-2, influencing positional acylation patterns .

Advanced Research Questions

Q. What advanced techniques resolve the polymorphic behavior of this compound in multi-component lipid systems?

  • Methodology : Employ synchrotron radiation X-ray diffraction (XRD) to study crystal lattice arrangements and differential scanning calorimetry (DSC) to analyze melting profiles. Compare polymorphic transitions (α, β', β) in binary mixtures (e.g., with POP or PPO) to identify molecular compound formation .
  • Case Study : In POP/PPO mixtures, a βC molecular compound forms at a 1:1 ratio, displaying unique thermal and structural properties .

Q. How can contradictions in TAG composition data arise when using different analytical approaches, and how are they resolved?

  • Common Pitfalls : Discrepancies may stem from incomplete enzymatic hydrolysis (e.g., residual sn-2 monoacylglycerols) or co-elution of TAGs with similar equivalent carbon numbers (ECN) in chromatography.
  • Resolution : Validate results using orthogonal methods (e.g., combine enzymatic hydrolysis with LC-MS/MS) and reference databases (e.g., IOIC’s TAG coherence protocols) to cross-check ECN42 and ECN44 peak assignments .

Q. What experimental designs assess the biological activity of this compound in receptor-mediated signaling pathways?

  • Methodology : Use G protein-coupled receptor (GPCR) assays (e.g., cAMP accumulation in COS-7 cells expressing GPR119) to test agonism. For in vivo validation, administer the compound to model organisms and measure incretin secretion (e.g., GLP-1) via ELISA .
  • Example : 2-Oleoyl glycerol activates GPR119 (EC₅₀ = 2.5 µM) and stimulates GLP-1 release in humans, suggesting analogous hydroxy-TAGs may share similar signaling roles .

Q. How do hydroxy groups influence the oxidative stability of this compound compared to non-hydroxylated analogs?

  • Methodology : Conduct accelerated oxidation studies (e.g., under UV light or with pro-oxidant metals) and monitor hydroperoxide/epoxide formation via LC-MS. Compare kinetics with triolein controls .
  • Key Insight : Hydroxy groups may alter radical scavenging capacity or hydrogen abstraction rates, impacting oxidative degradation pathways .

Q. Methodological Considerations Table

Research Objective Recommended Techniques Critical Parameters
Positional isomer analysisEnzymatic hydrolysis + LC-MS/MSLipase purity, solvent polarity for separation
Quantification in mixturesHRMS with isotopic internal standardsIon suppression effects, matrix interference
Polymorphic behavior studySynchrotron XRD + DSCHeating/cooling rates, crystal nucleation time
Receptor activation assaysGPCR-transfected cell lines + cAMP probesCell line specificity, agonist solubility

Properties

Molecular Formula

C57H104O9

Molecular Weight

933.4 g/mol

IUPAC Name

2,3-bis[[(Z)-16-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-16-hydroxyoctadec-9-enoate

InChI

InChI=1S/C57H104O9/c1-4-51(58)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(61)64-49-54(66-57(63)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(60)6-3)50-65-56(62)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(59)5-2/h7-9,13-15,51-54,58-60H,4-6,10-12,16-50H2,1-3H3/b13-7-,14-8-,15-9-

InChI Key

AHVSXRZCBLACAT-ZLUULJOASA-N

Isomeric SMILES

CCC(O)CCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC(O)CC)COC(=O)CCCCCCC/C=C\CCCCCC(O)CC

Canonical SMILES

CCC(CCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC(CC)O)OC(=O)CCCCCCCC=CCCCCCC(CC)O)O

Origin of Product

United States

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